molecular formula C15H22BrNO B12772595 (-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide CAS No. 60933-46-2

(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide

Cat. No.: B12772595
CAS No.: 60933-46-2
M. Wt: 312.24 g/mol
InChI Key: TYQOZHONWJMWPW-FFUOHJMMSA-N
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Description

(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(32Common reagents used in the synthesis include hydrogen bromide and boron tribromide, which act as catalysts in demethylation reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, boron tribromide, and other acids or bases that facilitate the desired transformations. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo derivatives and phenyl-substituted compounds, such as:

Uniqueness

(-)-6,7-Dimethyl-1-(m-hydroxyphenyl)-6-azabicyclo(3.2.1)octane hydrobromide is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

60933-46-2

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

3-[(1S)-6,7-dimethyl-6-azabicyclo[3.2.1]octan-1-yl]phenol;hydrobromide

InChI

InChI=1S/C15H21NO.BrH/c1-11-15(12-5-3-7-14(17)9-12)8-4-6-13(10-15)16(11)2;/h3,5,7,9,11,13,17H,4,6,8,10H2,1-2H3;1H/t11?,13?,15-;/m1./s1

InChI Key

TYQOZHONWJMWPW-FFUOHJMMSA-N

Isomeric SMILES

CC1[C@]2(CCCC(C2)N1C)C3=CC(=CC=C3)O.Br

Canonical SMILES

CC1C2(CCCC(C2)N1C)C3=CC(=CC=C3)O.Br

Origin of Product

United States

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